
4-hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of quinoline derivatives often involves the Friedlander condensation, as seen in the preparation of mono- and dimeric N-methylquindoline carboxamides . This method typically starts with a reaction between an amino-substituted benzaldehyde and an acetoacetate or a ketone to form the quinoline core. In the case of the N-methylquindoline carboxamides, methyl 2-amino-3-formyl benzoate and 3-acetoxy-1-acetylindoles were used, followed by exhaustive methylation and amination to yield the desired carboxamides .
Molecular Structure Analysis
Quinoline derivatives can form complex structures when combined with other ligands and metal ions. For instance, the introduction of a quinoline–imidazole–monoamide ligand into a reaction system containing a polyoxoanion and different metal ions resulted in octamolybdate-based complexes with varying structures depending on the metal cation present . The molecular structure of these complexes is crucial as it can influence their electrochemical, photocatalytic, and magnetic properties .
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including N-methylation, which is a common step in the synthesis of potential radioligands for imaging applications . The N-methylation of desmethyl precursors with carbon-11 labeled methyl iodide or methyl triflate is an example of such a reaction, leading to radioligands with high radiochemical purity . Additionally, quinoline carbohydrazides can react with phenyl isothiocyanate to yield phenylhydrazinecarbothioamide, which can further undergo intramolecular cyclization to form triazole and thiadiazole derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For example, the introduction of a 4-methyl group on the quinoline ring can significantly increase the cytotoxic potency of the compound . The electrocatalytic activities of quinoline-based complexes can be attributed to their structural features, such as the presence of a protonated nitrogen atom that forms hydrogen bonds with the surface oxygen atom of a polyoxoanion . Moreover, the mutagenicity of quinoline derivatives, such as N-hydroxy-IQ, is confirmed by their ability to induce mutations in bacterial strains, which is a critical aspect of their chemical properties related to carcinogenicity .
科学的研究の応用
Antitumor Evaluation
A study by Alvarez-Ibarra et al. (1997) outlined the synthesis of thiazoloquinolines, including structures related to 4-hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide, and evaluated their antitumor activities. The research highlighted that specific structural features, such as a positive charge density at a certain carbon position and a side chain with basic nitrogens, are essential for significant antitumor activity. This suggests that derivatives of this compound could be explored for antitumor potentials (Alvarez-Ibarra et al., 1997).
Photocatalytic and Electrochemical Properties
Li et al. (2020) explored the electrochemical, photocatalytic, and magnetic properties of octamolybdate complexes constructed from quinoline–imidazole–monoamide ligands, indicating the potential of quinoline derivatives in photocatalytic and electrochemical applications. While not directly studying this compound, this research demonstrates the broad utility of quinoline compounds in various scientific applications, including their role in enhancing electrocatalytic activities (Li et al., 2020).
Antimicrobial Agents
The synthesis and evaluation of novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents by Holla et al. (2006) provide insight into the antimicrobial application potential of quinoline derivatives. Although the study did not specifically cover this compound, it implies that structurally similar compounds could exhibit antimicrobial properties, thus broadening the scope of research on quinoline derivatives for antimicrobial use (Holla et al., 2006).
将来の方向性
The future directions for “4-hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide” and similar compounds could involve further exploration of their diverse biological activities. Given their wide range of properties, these compounds could potentially be developed into effective treatments for a variety of conditions .
作用機序
Target of Action
It’s worth noting that compounds with a similar 1,3,4-thiadiazole structure have been reported to exhibit a wide range of biological activities, including antimicrobial properties .
Mode of Action
It is known that 1,3,4-thiadiazole derivatives, which this compound is a part of, have been synthesized and evaluated for their antimicrobial properties .
Biochemical Pathways
Compounds with a similar 1,3,4-thiadiazole structure have been reported to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
特性
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2S/c1-7-16-17-13(20-7)15-12(19)9-6-14-10-5-3-2-4-8(10)11(9)18/h2-6H,1H3,(H,14,18)(H,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISPBNSWECOAEJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CNC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-(3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)acetamide dihydrochloride](/img/structure/B2546450.png)


![7-methyl-4-oxo-N-phenyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2546456.png)

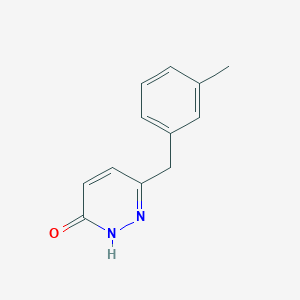
![1-[[[1-[(4-Cyanophenyl)methyl]piperidin-4-yl]amino]methyl]cyclopentane-1-carboxamide](/img/structure/B2546461.png)
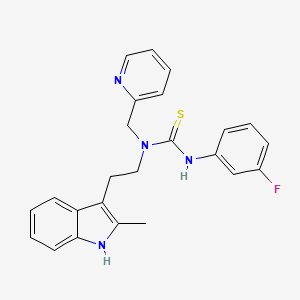
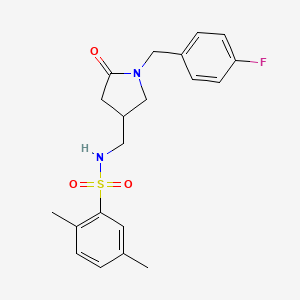
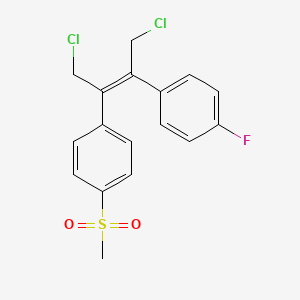
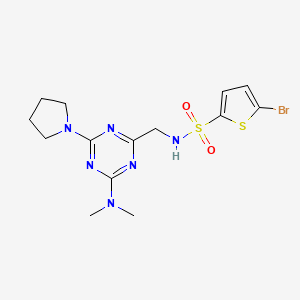
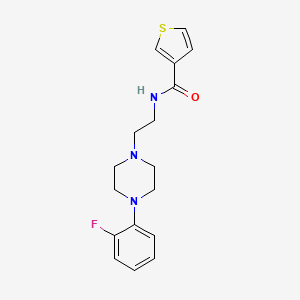
![1'-(tert-Butoxycarbonyl)-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-6-carboxylic acid](/img/structure/B2546470.png)
